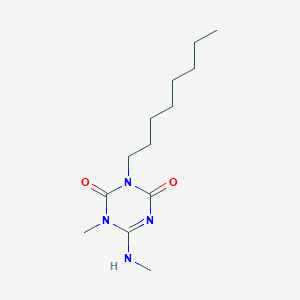![molecular formula C15H17NO2S B14607161 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium CAS No. 60263-92-5](/img/structure/B14607161.png)
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring with an oxidized nitrogen atom, a sulfinyl group, and a trimethylphenyl substituent, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium typically involves the oxidation of pyridine derivatives. One common method includes the use of pyridine N-oxides as starting materials. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfinyl group. The trimethylphenyl group can be introduced through Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the trimethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Pyridines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trimethylphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules, influencing biological pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine N-oxide: A simpler analog with similar oxidation properties.
2,3,6-Trimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Sulfinyl Pyridines: Compounds with similar sulfinyl functional groups.
Uniqueness
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium is unique due to the combination of its oxidized pyridine ring, sulfinyl group, and trimethylphenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
60263-92-5 |
|---|---|
Molekularformel |
C15H17NO2S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium |
InChI |
InChI=1S/C15H17NO2S/c1-11-7-8-12(2)14(13(11)3)10-19(18)15-6-4-5-9-16(15)17/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
LJEPNISDEZZFJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)CS(=O)C2=CC=CC=[N+]2[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


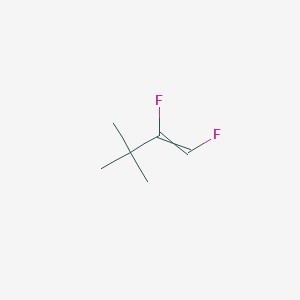
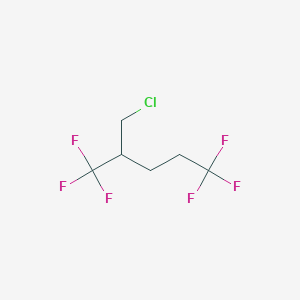



![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
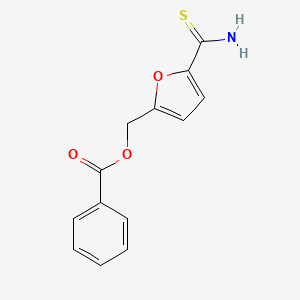

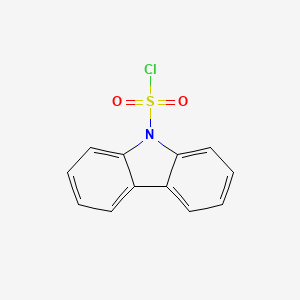


![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
